molecular formula C15H17F2N3O3S B3008822 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide CAS No. 2034363-40-9

2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Cat. No.: B3008822
CAS No.: 2034363-40-9
M. Wt: 357.38
InChI Key: XVIPFXODFYOOFA-UHFFFAOYSA-N
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Description

2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a difluoromethylsulfonyl group, a benzamide core, and a pyrazole moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step often involves the acylation of an appropriate aniline derivative with a difluoromethylsulfonyl chloride under basic conditions to form the benzamide core.

    Introduction of the Pyrazole Moiety: The next step involves the alkylation of the benzamide with a pyrazole derivative. This can be achieved through a nucleophilic substitution reaction using a suitable alkylating agent.

    Final Assembly: The final step involves the coupling of the intermediate products under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the difluoromethylsulfonyl group, potentially converting it to a difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simplified analogs with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is explored for its potential as a drug candidate. Its structure suggests it could interact with specific biological pathways, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties could make it useful in applications such as coatings, adhesives, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The difluoromethylsulfonyl group may play a crucial role in binding to these targets, while the pyrazole moiety could modulate the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((trifluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
  • 2-((methylsulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
  • 2-((chloromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Uniqueness

Compared to these similar compounds, 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is unique due to the presence of the difluoromethylsulfonyl group. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a distinct and valuable molecule for various applications.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O3S/c1-10-9-11(19-20(10)2)7-8-18-14(21)12-5-3-4-6-13(12)24(22,23)15(16)17/h3-6,9,15H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIPFXODFYOOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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